3-(Butan-2-yl)-N,N,5,5-tetramethylhex-2-enamide
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Overview
Description
3-(Butan-2-yl)-N,N,5,5-tetramethylhex-2-enamide is an organic compound with a complex structure that includes multiple alkyl groups and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-N,N,5,5-tetramethylhex-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the alkylation of a suitable amide precursor with butan-2-yl halide under basic conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the alkylation reaction, and advanced purification techniques like distillation or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-yl)-N,N,5,5-tetramethylhex-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the double bond into a single bond, yielding a saturated amide.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated amides
Substitution: N-alkylated or N-acylated amides
Scientific Research Applications
3-(Butan-2-yl)-N,N,5,5-tetramethylhex-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butan-2-yl)-N,N,5,5-tetramethylhex-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Butan-2-yl)-N,N,5,5-tetramethylhex-2-enamide can be compared with other similar compounds such as:
Butan-2-yl amides: These compounds share the butan-2-yl group but differ in the rest of the structure, leading to variations in reactivity and applications.
Tetramethylhex-2-enamides: These compounds have a similar core structure but may have different substituents, affecting their chemical and biological properties.
Properties
CAS No. |
922177-85-3 |
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Molecular Formula |
C14H27NO |
Molecular Weight |
225.37 g/mol |
IUPAC Name |
3-butan-2-yl-N,N,5,5-tetramethylhex-2-enamide |
InChI |
InChI=1S/C14H27NO/c1-8-11(2)12(10-14(3,4)5)9-13(16)15(6)7/h9,11H,8,10H2,1-7H3 |
InChI Key |
SWYQUMLKWLWANL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=CC(=O)N(C)C)CC(C)(C)C |
Origin of Product |
United States |
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